ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-5-phenylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound with a unique structure that includes an isoindole, a thiophene ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Isoindole Ring: The isoindole ring is synthesized through a cyclization reaction involving phthalic anhydride and an amine derivative.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole ring, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted esters.
Scientific Research Applications
ETHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE: Similar in structure but lacks the thiophene ring.
ETHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOATE: Similar but with a different alkyl chain length.
ETHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOATE: Another similar compound with a longer alkyl chain.
Uniqueness
The presence of the thiophene ring and the specific arrangement of functional groups in ETHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE makes it unique. This structure imparts distinct electronic properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C27H26N2O5S |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C27H26N2O5S/c1-4-34-27(33)20-15-22(17-10-6-5-7-11-17)35-24(20)28-23(30)21(14-16(2)3)29-25(31)18-12-8-9-13-19(18)26(29)32/h5-13,15-16,21H,4,14H2,1-3H3,(H,28,30) |
InChI Key |
JBJFPFOUEIHZHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(CC(C)C)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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